An In-depth Technical Guide to 2,3-Dimethylaniline Hydrochloride: Properties, Applications, and Experimental Insights
An In-depth Technical Guide to 2,3-Dimethylaniline Hydrochloride: Properties, Applications, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethylaniline Hydrochloride, also known as 2,3-Xylidine Hydrochloride, is a pivotal chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its structural characteristics make it a valuable precursor in the synthesis of various organic compounds, most notably the non-steroidal anti-inflammatory drug (NSAID), Mefenamic Acid.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of 2,3-Dimethylaniline Hydrochloride, delves into its synthesis and key applications, outlines experimental protocols for its handling and analysis, and summarizes critical safety information. The content is structured to offer both foundational knowledge and practical insights for professionals in research and development.
Core Chemical and Physical Properties
2,3-Dimethylaniline Hydrochloride is the salt form of the organic compound 2,3-Dimethylaniline (2,3-Xylidine). The hydrochloride form often enhances stability and modifies solubility, making it suitable for various synthetic applications. The properties of the free base, 2,3-Dimethylaniline, are foundational to understanding the characteristics of its salt.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 2,3-Dimethylaniline Hydrochloride and its corresponding free base, 2,3-Dimethylaniline.
| Property | Value (2,3-Dimethylaniline Hydrochloride) | Value (2,3-Dimethylaniline - Free Base) | References |
| CAS Number | 5417-45-8 | 87-59-2 | [3][4] |
| Molecular Formula | C₈H₁₁N·HCl (or C₈H₁₂ClN) | C₈H₁₁N | [3][5][6] |
| Molecular Weight | 157.64 g/mol | 121.18 g/mol | [3][6] |
| Appearance | White to off-white crystalline powder | Colorless to yellow or dark brown liquid | [3][4][5][7] |
| Melting Point | Not consistently reported; decomposition may occur. | 1.5 - 3 °C | [6][8][9] |
| Boiling Point | Not applicable (decomposes) | 221-222 °C (at 1013 hPa) | [6][10] |
| Solubility | Soluble in water. | Slightly soluble in water (1.5 - 15 g/L at 20°C); soluble in alcohol, ether, and other organic solvents. | [4][6][11][12][13] |
| Density | Not applicable | ~0.993 g/mL at 20-25 °C | [6][8] |
| pKa (Conjugate Acid) | Not applicable | 4.70 at 25 °C | [11] |
| Refractive Index | Not applicable | n20/D 1.569 | [9][10] |
| Vapor Pressure | Not applicable | 0.13 hPa at 25 °C | [6][14] |
In-Depth Property Analysis
-
Appearance: 2,3-Dimethylaniline Hydrochloride is typically a solid, appearing as a white or nearly white powder or crystal.[3] The free base, 2,3-Dimethylaniline, is a liquid that can range from colorless to yellow or reddish-brown, often darkening upon exposure to air and light due to oxidation.[4][7]
-
Solubility: The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid, resulting in an ionic compound with increased polarity and, consequently, greater solubility in aqueous solutions compared to the free base. The free base itself is only slightly soluble in water but demonstrates good solubility in organic solvents like ethanol and ether.[4][11][12] The solubility of the free base can be enhanced in acidic conditions due to the protonation of the amine group.[12]
-
Melting and Boiling Points: The free base has a low melting point, just above freezing, and a high boiling point, characteristic of an aromatic amine with its molecular weight.[6] The hydrochloride salt does not have a distinct boiling point and is expected to decompose upon significant heating.
-
pKa: The pKa of the conjugate acid of 2,3-Dimethylaniline is 4.70.[11] This value indicates that it is a weak base, a typical characteristic of aromatic amines where the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing its availability to accept a proton.
Spectroscopic and Structural Data
Structural elucidation and confirmation of 2,3-Dimethylaniline Hydrochloride are routinely achieved through standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. For the free base, characteristic signals include those for the aromatic protons, the amino (-NH₂) protons, and the two distinct methyl (-CH₃) group protons. In the hydrochloride salt, the amino protons' signal will shift and may broaden due to proton exchange and coupling with the nitrogen atom. Spectral data for 2,3-Dimethylaniline is available in public databases.[15]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton, showing distinct signals for the aromatic carbons (including the two attached to the methyl groups and the one attached to the amino group) and the two methyl carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of 2,3-Dimethylaniline shows characteristic N-H stretching vibrations for the primary amine group, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also prominent. For the hydrochloride salt, the N-H stretching region will be significantly different, showing broad absorptions characteristic of an ammonium salt (-NH₃⁺).
-
Mass Spectrometry (MS): Mass spectrometry of the free base will show a molecular ion peak corresponding to its molecular weight (121.18 g/mol ).
Synthesis, Reactivity, and Key Applications
Synthesis Pathway
2,3-Dimethylaniline Hydrochloride is readily synthesized from its free base, 2,3-Dimethylaniline. The process is a straightforward acid-base reaction.
Caption: Conceptual workflow for the synthesis of 2,3-Dimethylaniline Hydrochloride.
The free base is typically dissolved in a suitable organic solvent, and a solution of hydrochloric acid is added, causing the hydrochloride salt to precipitate. The solid product is then isolated via filtration.
Chemical Reactivity
The reactivity of 2,3-Dimethylaniline is dominated by the nucleophilic amino group and the activated aromatic ring. This reactivity is harnessed in its primary application as a synthetic intermediate.
Application in Drug Development: Mefenamic Acid Synthesis
The most prominent application of 2,3-Dimethylaniline is as a key starting material in the synthesis of Mefenamic Acid.[1][4] Mefenamic Acid is an NSAID used to treat pain, including menstrual pain.[1] The synthesis typically involves an Ullmann condensation reaction between 2,3-Dimethylaniline and 2-chlorobenzoic acid.[1]
Caption: Role of 2,3-Dimethylaniline in the synthesis of Mefenamic Acid.
The purity of the 2,3-Dimethylaniline starting material is critical, as impurities can lead to side reactions and affect the yield and purity of the final active pharmaceutical ingredient (API).[1]
Other Applications
Beyond pharmaceuticals, 2,3-Dimethylaniline and its derivatives are used in the manufacturing of dyes, pigments, and pesticides.[4][10]
Experimental Protocols and Methodologies
Protocol: Conversion of 2,3-Dimethylaniline to its Hydrochloride Salt
This protocol describes a standard laboratory procedure for the synthesis of the hydrochloride salt.
Materials:
-
2,3-Dimethylaniline (free base)
-
Anhydrous diethyl ether or isopropanol
-
Concentrated Hydrochloric Acid (HCl) or HCl gas
-
Stir plate and magnetic stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve a known quantity of 2,3-Dimethylaniline in a minimal amount of anhydrous diethyl ether in a flask.
-
Cooling: Place the flask in an ice bath and stir the solution.
-
Acidification: Slowly add a stoichiometric equivalent of concentrated HCl dissolved in a solvent (like isopropanol) dropwise to the stirred solution. Alternatively, bubble dry HCl gas through the solution. A white precipitate will form immediately.
-
Precipitation: Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Drying: Dry the resulting white crystalline powder under vacuum to yield 2,3-Dimethylaniline Hydrochloride.
Workflow: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 2,3-Dimethylaniline Hydrochloride.
Caption: General workflow for purity analysis of 2,3-Dimethylaniline HCl via HPLC.
The causality behind this workflow is based on the principle of chromatography. The sample is dissolved and injected into a stream of liquid (mobile phase) that passes through a column packed with a solid (stationary phase). Differences in the affinity of the analyte and any impurities for the stationary phase cause them to separate, eluting from the column at different times. A UV detector quantifies the separated components, allowing for the calculation of purity based on the relative area of the peaks.
Safety, Handling, and Storage
2,3-Dimethylaniline and its salts are toxic and must be handled with appropriate safety precautions.
-
Hazard Classification: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[16] It may also cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[8][16]
-
GHS Pictograms: GHS hazard pictograms associated with this chemical typically include the skull and crossbones (Acute Toxicity), health hazard, and environmental hazard symbols.
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][18] Avoid breathing dust, fumes, or vapors.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] It should be kept away from strong oxidizing agents, acids, and sources of ignition.[7][10]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter the sewage system.[16]
Conclusion
2,3-Dimethylaniline Hydrochloride is a compound of significant industrial importance, primarily serving as a critical building block in pharmaceutical synthesis. A thorough understanding of its physical properties, such as solubility and stability, and its chemical reactivity is essential for its effective and safe use in research and development. The data and protocols presented in this guide offer a detailed technical resource for scientists and professionals, underscoring the compound's central role in the creation of valuable products like Mefenamic Acid.
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